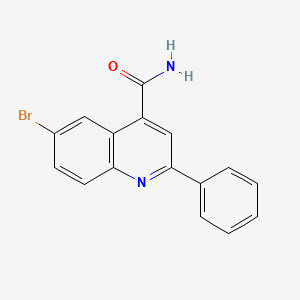

6-Bromo-2-phenylquinoline-4-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZPNIXGQKNKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327707 | |

| Record name | 6-bromo-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731651 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

258264-89-0 | |

| Record name | 6-bromo-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 6-Bromo-2-phenylquinoline-4-carboxamide Core

The synthesis of the this compound core relies on a sequential approach that first establishes the quinoline-4-carboxylic acid framework, followed by the introduction of the carboxamide moiety.

Pfitzinger Reaction Approaches for Quinoline-4-carboxylic Acid Precursors

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids. researchgate.netresearchgate.net This reaction typically involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a strong base. researchgate.net For the synthesis of the precursor to this compound, which is 6-bromo-2-phenylquinoline-4-carboxylic acid, a substituted isatin is reacted with a suitable acetophenone.

Specifically, the synthesis commences with the reaction of 5-bromoisatin with acetophenone under basic conditions, such as potassium hydroxide in refluxing ethanol, to yield 6-bromo-2-phenylquinoline-4-carboxylic acid. nih.gov The mechanism of the Pfitzinger reaction involves the initial hydrolysis of the amide bond in isatin by the base to form a keto-acid intermediate. wikipedia.org This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to afford the final quinoline-4-carboxylic acid product. wikipedia.org While generally efficient, the Pfitzinger reaction can sometimes be hampered by low yields and the formation of resinous byproducts, which can complicate the isolation of the desired product. researchgate.net

Alternative methods for synthesizing quinoline-4-carboxylic acids, such as the Doebner reaction, exist but the Pfitzinger approach remains a widely utilized and effective strategy for accessing the specific precursors required for this compound. researchgate.netnih.gov

Amidation Reactions for Carboxamide Moiety Formation

Once the 6-bromo-2-phenylquinoline-4-carboxylic acid precursor is obtained, the subsequent step involves the formation of the carboxamide group. This is typically achieved through standard amidation reactions. The carboxylic acid is first activated to a more reactive species, such as an acid chloride or an active ester, which then readily reacts with an appropriate amine to form the desired amide.

Commonly used coupling agents for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) in a solvent like N,N-dimethylformamide (DMF). nih.gov Another effective method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent with N-methylmorpholine in a solvent such as dichloromethane (DCM). nih.gov A one-pot procedure has also been described where the 2-hydroxyquinoline-4-carboxylic acid is treated with thionyl chloride to form the intermediate acid chloride, which then reacts with an amine to yield the final carboxamide. nih.govacs.org

Derivatization Strategies for this compound Analogs

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Substituent Modifications at the Phenyl Ring

Modifications to the 2-phenyl ring of the quinoline (B57606) scaffold can significantly influence the properties of the resulting analogs. The introduction of various substituents on this phenyl ring can be achieved by utilizing appropriately substituted acetophenones in the initial Pfitzinger reaction. For instance, using a para-substituted acetophenone would lead to a corresponding para-substituted 2-phenylquinoline derivative.

The nature of the substituent, whether electron-donating or electron-withdrawing, can impact the electronic properties of the entire molecule. mdpi.com For example, studies on related 2-arylquinoline derivatives have shown that substitutions at the C-6 position of the quinoline ring, coupled with variations on the 2-phenyl group, can lead to compounds with interesting biological activities. rsc.org

Variations within the Amide Moiety

The amide portion of this compound provides a readily accessible point for diversification. By employing a wide array of primary and secondary amines in the amidation step, a multitude of N-substituted analogs can be synthesized. nih.gov Research has shown that replacing an aromatic substituent on the carboxamide with various primary and secondary amines can lead to a decrease in lipophilicity and an improvement in solubility and metabolic stability. nih.govacs.org

The introduction of different functional groups and ring systems through the amine component can significantly alter the pharmacological profile of the resulting compounds. For instance, the incorporation of moieties like 4-morpholinopiperidine has been shown to enhance both potency and ligand efficiency in related quinoline-4-carboxamide series. nih.govacs.org

| Amine Used in Amidation | Resulting Amide Moiety | Reference |

| Ammonia | -CONH2 | nih.gov |

| Methylamine | -CONHCH3 | nih.gov |

| N-methylpiperazine | -CON(CH2CH2)2NCH3 | nih.govacs.org |

| Morpholine | -CON(CH2CH2)2O | nih.gov |

| 4-Aminopiperidine | -CONH(C5H9N) | nih.gov |

Halogenation and its Positional Impact on Quinoline Scaffolds

The position and nature of halogen substituents on the quinoline scaffold can have a profound effect on the biological activity of the molecule. The bromine atom at the 6-position of the parent compound is a key feature, but further halogenation or modification at other positions can be explored.

Structure Activity Relationship Sar Studies

Influence of the 6-Bromo Substituent on Biological Activity

The introduction of a halogen atom, such as bromine, onto the quinoline (B57606) core can significantly modulate a compound's physicochemical properties and its interaction with biological targets. The bromine atom at the 6-position of the quinoline ring is generally understood to enhance biological activity through several mechanisms.

In studies of related quinoline derivatives, halogen substituents like bromine have been shown to increase antiproliferative and antimycobacterial activity. nih.govnih.govresearchgate.net A Quantitative Structure-Activity Relationship (QSAR) study on quinolinone-based compounds revealed that electron-withdrawing groups, specifically chloro and bromo substituents, considerably increased biological activity. nih.gov This enhancement is attributed to the fact that these groups increase the molecular volume while reducing molecular electronegativity, which can favor stronger interactions with target proteins. nih.gov For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative activity against various tumor cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net The presence of the bromo group can lead to favorable hydrophobic and halogen-bonding interactions within the active site of a target enzyme or receptor, thereby increasing binding affinity and potency.

Role of the 2-Phenyl Moiety in Ligand-Target Interactions

The phenyl group at the 2-position of the quinoline scaffold is a critical determinant of biological activity, often serving as a key anchoring point for ligand-target interactions. In a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives investigated as tubulin polymerization inhibitors, the 2-phenyl ring was found to be essential for potent cytotoxic activity. nih.gov

Molecular docking analyses of these compounds showed that the 2-phenyl moiety can occupy a hydrophobic pocket within the colchicine (B1669291) binding site of tubulin. nih.gov This interaction is crucial for the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Similarly, in the development of histone deacetylase (HDAC) inhibitors based on a 2-phenylquinoline-4-carboxylic acid scaffold, substitutions on the phenyl ring were found to influence potency and selectivity. nih.gov For example, compared to an unsubstituted phenyl ring, a difluoride-substituted phenyl group was shown to be conducive to inhibitory activity. nih.gov This suggests that the electronic properties and substitution pattern of the 2-phenyl ring can be fine-tuned to optimize interactions with specific amino acid residues in a target's binding site.

Impact of Carboxamide Substitutions on Pharmacological Profiles

The carboxamide group at the 4-position is a versatile functional group that provides a vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The hydrogen on the amide nitrogen is often important for activity, as replacing it (capping) can lead to a significant decrease in potency. acs.org Extensive SAR studies on related quinoline-4-carboxamides have demonstrated that the nature of the substituent on the carboxamide nitrogen (R) dramatically influences the compound's profile. acs.orgnih.gov

The table below summarizes the impact of various N-substitutions on the carboxamide group of a quinoline-4-carboxamide core, based on findings from antimalarial drug discovery programs. acs.orgnih.gov

| R Group on Carboxamide Nitrogen | Effect on Potency | Effect on Physicochemical/DMPK Properties |

| Dimethylamine | Decrease | - |

| N-Methylpiperazine | Not Tolerated | - |

| Ethyl-linked Pyrrolidine | Favorable | Good balance of lipophilicity and stability |

| 4-Morpholinopiperidine | Improved Potency & Ligand Efficiency | - |

| Morpholine | 12-fold Decrease | - |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For quinoline derivatives, QSAR models have been instrumental in understanding the structural requirements for various biological activities, including anticancer, antimicrobial, and antiviral effects. nih.govresearchgate.net

A typical QSAR study on quinoline-based compounds involves calculating a set of molecular descriptors that quantify various physicochemical properties such as electronic (e.g., electronegativity, electron density), steric (e.g., van der Waals volume), and topological features. nih.gov These descriptors are then used to build a regression model that predicts the biological activity.

For instance, a QSAR model developed for a series of quinolinone-based thiosemicarbazones with antituberculosis activity found that van der Waals volume, electron density, and electronegativity were pivotal descriptors for predicting activity. nih.gov The resulting model showed a high correlation coefficient (R² = 0.83), indicating its strong predictive power. nih.gov Such models allow for the in silico design of new derivatives with potentially enhanced potency. By analyzing the model, researchers can identify which structural modifications are likely to improve activity. For the 6-bromo-2-phenylquinoline-4-carboxamide scaffold, a QSAR analysis would likely highlight the importance of the descriptors related to the lipophilicity and electron-withdrawing character of the 6-bromo substituent, the steric bulk of the 2-phenyl group, and the hydrogen-bonding capacity of the 4-carboxamide moiety.

Biological Activities and Mechanistic Investigations

Anticancer and Antiproliferative Activities

The quinoline (B57606) scaffold is a significant pharmacophore in the development of therapeutic agents, with various derivatives being investigated for their potential in oncology.

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Agents that interfere with tubulin polymerization can halt cell division and induce apoptosis. Research into a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has identified them as a new class of tubulin polymerization inhibitors. While specific studies on the 6-bromo derivative are not detailed, a representative compound from this class, designated 7b, demonstrated potent cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines with IC50 values of 0.5 µM and 0.2 µM, respectively. The antiproliferative effects of these compounds were found to correlate with their ability to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site on tubulin. This interaction leads to the disruption of mitotic spindle assembly, a critical process for cell division.

Histone deacetylases (HDACs) are crucial enzymes that regulate gene expression through the modification of histone and non-histone proteins. Their aberrant activity is often linked to cancer development, making them a key target for anticancer drugs. A study focused on 2-phenylquinoline-4-carboxylic acid derivatives, which are structurally very similar to the subject compound, has led to their discovery as novel HDAC inhibitors. nih.gov

Within this series, a specific derivative, compound D28, was identified as a selective inhibitor of HDAC3, with an IC50 value of 24.45 µM, while showing no significant inhibition of HDAC1, 2, and 6. nih.gov The mechanism of HDAC inhibitors typically involves the accumulation of acetylated histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. frontiersin.org Furthermore, HDACs also deacetylate non-histone proteins, and their inhibition can affect protein stability and interactions, contributing to anticancer effects. frontiersin.org The 2-substituted phenylquinoline-4-carboxylic acid structure serves as the "cap" region of the inhibitor, which interacts with residues at the entrance of the HDAC active site. nih.gov

Table 1: HDAC Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative

| Compound | Target | IC50 (µM) |

|---|---|---|

| D28 | HDAC3 | 24.45 |

| D28 | HDAC1 | >100 |

| D28 | HDAC2 | >100 |

| D28 | HDAC6 | >100 |

Data sourced from a study on 2-phenylquinoline-4-carboxylic acid derivatives. nih.gov

The Platelet-Derived Growth Factor Receptor (PDGFR) is a tyrosine kinase receptor that plays a significant role in cell growth, proliferation, and angiogenesis. google.com Aberrant signaling through the PDGF/PDGFR pathway is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. google.com Inhibition of PDGFR can disrupt tumor growth by affecting malignant cells directly or by targeting the tumor stroma and angiogenesis. google.com Currently, there is no specific scientific literature available that directly demonstrates the activity of 6-Bromo-2-phenylquinoline-4-carboxamide as an inhibitor of PDGFR. Therefore, while targeting PDGFR is a known anticancer mechanism, a direct link to this specific compound has not been established.

A primary outcome of anticancer therapy is the induction of cell cycle arrest and programmed cell death (apoptosis) in malignant cells. The inhibition of HDACs by 2-phenylquinoline-4-carboxylic acid derivatives has been shown to trigger these cellular events. The selective HDAC3 inhibitor, D28, was found to induce cell cycle arrest at the G2/M phase in K562 leukemia cells. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death.

Furthermore, compound D28 was shown to promote apoptosis in these cells. nih.gov The general mechanisms for HDAC inhibitor-induced apoptosis involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. frontiersin.org This can be triggered by the increased expression of tumor suppressor genes like p21, which in turn inhibits cyclin/CDK complexes, leading to cell cycle arrest and apoptosis. frontiersin.org Studies on other bromo-substituted quinazoline (B50416) derivatives (a related class of compounds) have also confirmed their ability to induce apoptosis in a dose-dependent manner in cancer cell lines like MCF-7.

Antimicrobial Activities

The quinoline core is present in many established antimicrobial agents. Research has explored various derivatives for new antibacterial properties.

While direct data on this compound is limited, studies on closely related structures provide insight into its potential antimicrobial profile. A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a related heterocyclic compound, demonstrated significant antibacterial activity. This compound showed high efficacy against several pathogens, including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae, with zones of inhibition ranging from 10 to 16 mm. Notably, its activity against Staphylococcus aureus was reported to be higher than the standard drug Ciprofloxacin.

Another study on a series of 2-phenyl-quinoline-4-carboxylic acid derivatives also reported good antibacterial activity, particularly against Staphylococcus aureus. Two compounds from this series, 5a4 and 5a7, showed minimum inhibitory concentration (MIC) values of 64 µg/mL against S. aureus and 128 µg/mL against E. coli, respectively.

Table 2: Antibacterial Activity of Related Quinoline and Quinazolinone Derivatives

| Compound Class | Pathogen | Measurement | Result |

|---|---|---|---|

| 6-bromo-quinazolin-4(3H)-one derivative | Staphylococcus aureus | Zone of Inhibition | 10-16 mm |

| 6-bromo-quinazolin-4(3H)-one derivative | Bacillus species | Zone of Inhibition | 10-16 mm |

| 6-bromo-quinazolin-4(3H)-one derivative | Escherichia coli | Zone of Inhibition | 10-16 mm |

| 6-bromo-quinazolin-4(3H)-one derivative | Klebsiella pneumoniae | Zone of Inhibition | 10-16 mm |

| 2-phenyl-quinoline-4-carboxylic acid (5a4) | Staphylococcus aureus | MIC | 64 µg/mL |

| 2-phenyl-quinoline-4-carboxylic acid (5a7) | Escherichia coli | MIC | 128 µg/mL |

Data sourced from studies on related quinazolinone and quinoline carboxylic acid derivatives.

Antifungal Potency

While direct studies on the antifungal activity of this compound are not extensively documented in publicly available literature, research on structurally related quinoline and quinazoline derivatives suggests a potential for antifungal properties. The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.

For instance, studies on various substituted quinolines have demonstrated their efficacy against a range of fungal pathogens. A series of 2-phenyl-4-aminoquinolines were designed, synthesized, and evaluated for their antifungal activities against three phytopathogenic fungi, with some compounds showing significant inhibitory effects. nih.gov The presence of a bromo substituent on the quinoline ring has been associated with potent antimicrobial activity in other series of compounds. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and shown to possess both antibacterial and antifungal activities. nih.gov Specifically, certain derivatives exhibited potent in vitro antifungal activity against Candida albicans and Aspergillus flavus. nih.gov

Furthermore, the bioactivity of 6-bromo-4-ethoxyethylthio quinazoline against plant pathogenic fungi has been reported, with the compound demonstrating high antifungal activities. researchgate.net These findings collectively suggest that the this compound scaffold warrants further investigation for its potential as an antifungal agent.

Inhibition of Microbial DNA Gyrase

The enzyme DNA gyrase is a crucial target for antibacterial agents due to its essential role in bacterial DNA replication. nih.gov While research specifically detailing the inhibition of microbial DNA gyrase by this compound is limited, studies on closely related analogues highlight the potential of this chemical class.

A study focused on the design and synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives, which are structurally very similar to the subject compound, identified them as novel microbial DNA gyrase inhibitors. acs.orgnih.gov In this research, several of the synthesized quinoline derivatives displayed significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. acs.orgnih.gov Subsequent enzymatic assays confirmed that these compounds inhibit the supercoiling activity of S. aureus DNA gyrase. nih.gov

The structure-activity relationship (SAR) from this study emphasized the importance of the quinoline scaffold and the bromo-phenyl moiety for the observed activity. Molecular docking studies further supported these findings, showing that the compounds could effectively bind to the active site of DNA gyrase. acs.orgnih.gov This suggests that this compound likely shares this mechanism of action and could be a potent inhibitor of microbial DNA gyrase.

Antimalarial Activities and Elucidation of Novel Mechanisms of Action

Quinoline-4-carboxamides have emerged as a promising class of antimalarial agents. A significant body of research has detailed the discovery and optimization of this series, leading to compounds with potent multistage antimalarial activity and efficacy in in vivo models of malaria. nih.govnih.govlshtm.ac.ukmmv.orgimperial.ac.ukacs.orgresearchgate.net

The development of this class of compounds originated from a phenotypic screen against the blood stage of Plasmodium falciparum. nih.govnih.gov The initial hit was optimized to produce lead molecules with low nanomolar in vitro potency. nih.govnih.gov These optimized compounds, such as DDD107498, demonstrated excellent oral efficacy in mouse models of malaria. nih.govnih.govlshtm.ac.ukmmv.org

A key finding from these studies was the elucidation of a novel mechanism of action for this class of compounds. It was discovered that quinoline-4-carboxamides inhibit the parasite's translation elongation factor 2 (PfEF2), an essential protein for protein synthesis. nih.govnih.govlshtm.ac.ukmmv.org This mode of action is distinct from that of currently used antimalarial drugs, making these compounds promising candidates for overcoming drug resistance. While the specific data for this compound is not explicitly detailed in these studies, the extensive structure-activity relationship work performed on the quinoline-4-carboxamide scaffold suggests that substitutions at the 6-position are well-tolerated and can influence the compound's pharmacokinetic and pharmacodynamic properties.

Neurokinin-3 (hNK-3) Receptor Antagonism

The 2-phenylquinoline-4-carboxamide scaffold is a recognized template for the development of human neurokinin-3 (hNK-3) receptor antagonists. The hNK-3 receptor is a G-protein coupled receptor involved in various physiological processes, and its antagonists have therapeutic potential in areas such as neuropsychiatric disorders and hormone-related conditions.

Research into this area has led to the synthesis and evaluation of a series of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. nih.gov Within this series, modifications were made to the quinoline ring to investigate the structure-activity relationships. Notably, the compound 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid was identified as the most prominent hNK-3 receptor antagonist in the study. nih.gov This finding underscores the importance of the 6-bromo substitution for potent antagonistic activity at the hNK-3 receptor. Given the structural similarity, it is highly probable that this compound also exhibits significant hNK-3 receptor antagonist activity.

Enzyme Inhibition Profiles

Cholesteryl Ester Transfer Protein (CETP) Inhibition for Related Quinoline Carboxamides

Cholesteryl ester transfer protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins, and its inhibition is a therapeutic strategy for raising high-density lipoprotein cholesterol (HDL-C) levels. nih.govnih.govmdpi.com While there is no direct evidence of CETP inhibition by this compound, research on related quinoline carboxamide isomers has shown promising results.

A series of novel quinoline-3-carboxamide (B1254982) derivatives were designed and synthesized as CETP inhibitors. nih.gov Several of these compounds exhibited significant activity against CETP, with some displaying inhibitory rates comparable to the known CETP inhibitor dalcetrapib. nih.gov The structure-activity relationship studies in this series indicated that substitutions on the quinoline ring are crucial for potent CETP inhibition. Although this research focused on the quinoline-3-carboxamide scaffold, it highlights the potential of the broader quinoline carboxamide class as a source of CETP inhibitors. Further investigation is required to determine if the quinoline-4-carboxamide scaffold of the subject compound possesses similar activity.

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. researchgate.netmdpi.comnih.gov The inhibitory potential of this compound against CA isoforms has not been directly reported. However, studies on other substituted quinoline derivatives have demonstrated their ability to inhibit various CA isoforms.

For example, a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their CA inhibitory activity against four human CA (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.gov Several of these compounds showed potent inhibition in the nanomolar range, particularly against hCA I and hCA II. nih.gov These findings suggest that the quinoline scaffold can be effectively utilized to design potent CA inhibitors. The specific substitution pattern of this compound would determine its affinity and selectivity for different CA isoforms, warranting further investigation in this area.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a derivative of 2-phenyl quinoline-4-carboxamide, might interact with the active site of a biological target, typically a protein.

Research on related 2-phenyl quinoline-4-carboxamide derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets. researchgate.net These studies often reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues within the protein's active site. researchgate.net For instance, in studies involving similar quinolone-3-carboxamide derivatives, induced-fit docking (IFD) has been used to show how the molecule can be accommodated within the kinase domains of targets like phosphatidylinositol 3-kinase (PI3Kα), forming hydrogen bonds with critical residues. mdpi.commdpi.com

The typical output of a docking simulation includes the binding energy, which estimates the affinity of the ligand for the target, and the predicted binding pose. A lower binding energy generally indicates a more stable and favorable interaction. For a series of related compounds, docking scores can help prioritize which derivatives are more likely to be active and thus warrant synthesis and in vitro testing.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target This table is a representative example of data generated from molecular docking simulations.

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -8.5 | A negative value indicating a favorable binding interaction. |

| Interacting Residues | VAL-852, LYS-802, ASP-933 | Key amino acid residues in the target's active site forming bonds. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the target protein. |

| Hydrophobic Interactions | TRP-812, LEU-855, ALA-775 | Residues involved in non-polar interactions, contributing to binding stability. |

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO/LUMO Orbital Energies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. researchgate.net

These calculations provide insights into the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov The analysis of these frontier molecular orbitals (FMOs) is instrumental in explaining the structure and reactivity of molecules. nih.gov For 6-Bromo-2-phenylquinoline-4-carboxamide, understanding its electronic properties can help predict its behavior in biological systems and its potential for charge transfer interactions, which are often crucial for bioactivity. scirp.org

Table 2: Representative Quantum Chemical Parameters from DFT Calculations This table provides an example of typical electronic properties calculated for an organic molecule like this compound. These values are illustrative.

| Parameter | Energy (eV) | Significance |

| HOMO Energy | -6.55 | Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.75 | Indicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.80 | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. nih.govedu.krd |

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a realistic representation of how a ligand and its target protein behave in a physiological environment, typically in the presence of a solvent. mdpi.com

Starting from a promising pose obtained through molecular docking, an MD simulation can be run for several nanoseconds to assess the stability of the complex. nih.gov These simulations can confirm whether key interactions, such as hydrogen bonds predicted by docking, are maintained over time. mdpi.com They also reveal the flexibility of both the ligand and the protein, which can be crucial for binding and function. mdpi.com

For quinazoline (B50416) derivatives, which share a similar nitrogen-containing heterocyclic core, MD simulations have been used to validate docking results and confirm the stability of the ligand within the active site of targets like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Such studies analyze parameters like root-mean-square deviation (RMSD) to evaluate the stability of the protein-ligand complex throughout the simulation.

Virtual Screening Methodologies for Hit Identification and Lead Optimization

Virtual screening is a powerful computational strategy used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For a core structure like this compound, virtual screening can be used in two main ways:

Hit Identification: A large database of diverse compounds can be screened against a specific biological target to identify new chemical scaffolds that show potential binding affinity.

Lead Optimization: A library of virtual derivatives of the this compound scaffold can be created by systematically modifying its chemical structure. This library is then screened to identify modifications that enhance binding affinity or improve other properties.

The process often begins with the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. mdpi.com This model is then used to filter large compound databases, followed by molecular docking of the filtered hits to refine the selection and predict binding affinities. mdpi.com This combined approach efficiently narrows down the number of compounds for further experimental validation. mdpi.com

Challenges and Future Research Directions

Refinement and Optimization of Specific Biological Activities

While the 2-phenylquinoline-4-carboxamide (B4668241) core has been associated with a variety of biological activities, including anticancer and anti-inflammatory effects, a key challenge lies in refining and optimizing these activities for potency and selectivity. researchgate.netalliedacademies.org Future research should focus on systematic structure-activity relationship (SAR) studies to understand the impact of various substituents on the quinoline (B57606) and phenyl rings.

For instance, studies on related quinoline carboxamides have shown that modifications at different positions can significantly enhance anticancer potency. nih.gov A crucial future direction will be to synthesize a library of derivatives of 6-Bromo-2-phenylquinoline-4-carboxamide with diverse substitutions to identify compounds with superior activity against specific cancer cell lines. nih.gov Research has indicated that some quinoline derivatives exhibit potent cytotoxic activity in vitro against cell lines such as SK-OV-3 and HCT116. nih.gov The introduction of different functional groups could also modulate the compound's pharmacokinetic properties, which is a critical aspect of drug development.

Furthermore, while broad-spectrum activity can be advantageous, the development of highly selective agents is often desirable to minimize off-target effects. Future optimization efforts should, therefore, aim to enhance the selectivity of this compound derivatives towards their intended biological targets.

Development of Novel and Efficient Synthetic Pathways

The synthesis of quinoline-4-carboxamides often relies on classical methods such as the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) with a carbonyl compound, followed by amidation. researchgate.netnih.gov While effective, these methods can sometimes be limited by harsh reaction conditions, moderate yields, and the generation of byproducts.

A significant challenge and a direction for future research is the development of more novel, efficient, and environmentally friendly synthetic pathways. This could involve the exploration of microwave-assisted synthesis, which has been shown to accelerate related reactions. acs.org Additionally, the development of catalytic methods, such as palladium-catalyzed cross-coupling reactions, could offer more versatile and efficient routes to a wider range of derivatives. researchgate.net The goal would be to devise synthetic strategies that are not only high-yielding but also scalable and adhere to the principles of green chemistry.

| Synthetic Method | Key Features | Potential Advantages |

| Pfitzinger Reaction | Condensation of isatin with a carbonyl compound | Well-established, provides direct access to the quinoline core |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction | Faster reaction times, potentially higher yields |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds using a palladium catalyst | High functional group tolerance, allows for diverse modifications |

Exploration of Undiscovered Pharmacological Targets and Mechanisms

The precise molecular mechanisms of action for many quinoline-4-carboxamide derivatives are not fully elucidated. While some have been shown to act as inhibitors of tubulin polymerization or protein kinases, the specific targets of this compound are yet to be identified. nih.govnih.gov A critical area for future research is the exploration of its undiscovered pharmacological targets and the elucidation of its mechanisms of action.

This can be achieved through a combination of experimental approaches, such as affinity chromatography, proteomics, and genetic screening, to identify the cellular proteins that interact with the compound. Understanding the mechanism of action is crucial for rational drug design and for predicting potential side effects. For example, some quinoline carboxamide derivatives have been found to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, highlighting a novel antimalarial mechanism. acs.org Investigating whether this compound or its derivatives act on similar or entirely new targets is a promising research avenue.

Furthermore, given the diverse biological activities reported for this class of compounds, it is plausible that they may act on multiple targets, a concept known as polypharmacology. Future studies should aim to unravel these complex interactions to fully understand the compound's therapeutic potential.

Integration of Advanced Computational Modeling for Rational Drug Design and Lead Prioritization

Computational methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prioritization of lead compounds for further development. openmedicinalchemistryjournal.compatsnap.com While initial in silico studies, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction, have been conducted on related 2-phenylquinoline-4-carboxamide derivatives, there is significant scope for the integration of more advanced computational modeling techniques. researchgate.net

Future research should leverage these computational tools to guide the design of novel this compound derivatives with improved potency and selectivity. patsnap.com Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate chemical structure with biological activity. patsnap.com Molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to refine the binding mode and identify key interactions. openmedicinalchemistryjournal.com

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-phenylquinoline-4-carboxamide?

The synthesis typically involves multi-step processes:

- Quinoline Core Formation : Skraup synthesis using aniline derivatives and glycerol under acidic conditions with oxidizing agents like nitrobenzene .

- Bromination : Introducing bromine at the 6-position using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid under reflux .

- Carboxamide Functionalization : Coupling the carboxylic acid intermediate with amines using coupling agents like HBTU and triethylamine (TEA) in DMF .

- Purification : Recrystallization or column chromatography to isolate the final product .

Q. What techniques are recommended for structural characterization of this compound?

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .

- NMR Spectroscopy : Use H/C NMR to confirm substitution patterns, particularly bromine’s deshielding effects on adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from bromine .

Q. How can researchers assess the biological activity of this compound?

- In Vitro Assays : Screen for kinase inhibition or cytotoxicity using cell lines (e.g., cancer cells).

- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins .

- Metabolic Stability : Liver microsome assays to evaluate pharmacokinetic properties .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for derivatizing this compound?

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) with aryl boronic acids in toluene/ethanol .

- Solvent/Base Optimization : Test mixtures like DMF/HO with NaCO to enhance reactivity .

- Monitoring Reaction Progress : LC-MS to detect intermediates and optimize reaction time/temperature .

Q. How does bromine substitution at the 6-position influence reactivity compared to chloro or fluoro analogs?

- Electronic Effects : Bromine’s lower electronegativity (vs. Cl/F) reduces electron withdrawal, altering nucleophilic substitution rates .

- Steric Effects : Larger atomic radius may hinder reactions at adjacent positions, favoring para-substitution in coupling reactions .

- Comparative Studies : Use DFT calculations to map charge distribution differences between Br, Cl, and F analogs .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals and refine occupancy .

- Data Validation : Cross-validate with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .

- High-Resolution Data : Collect synchrotron data (<1 Å resolution) to reduce model bias .

Q. What strategies mitigate side reactions during carboxamide functionalization?

- Protecting Groups : Temporarily protect the quinoline nitrogen with Boc groups to prevent unwanted alkylation .

- Low-Temperature Coupling : Perform reactions at 0°C to suppress hydrolysis of active intermediates .

- Alternate Coupling Agents : Compare HBTU, HATU, and DCC efficiencies to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.